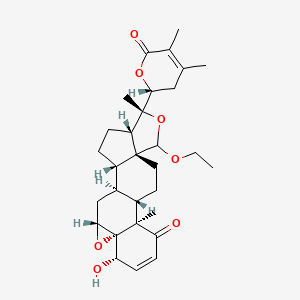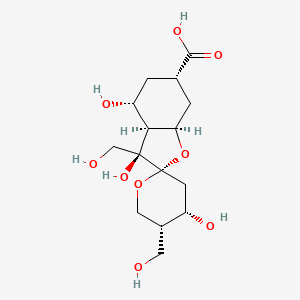
Phyllaemblic acid B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phyllaemblic acid B is a natural product found in Phyllanthus emblica with data available.
Applications De Recherche Scientifique
Chemical Structure and Isolation
Phyllaemblic acid B has been identified as a novel highly oxygenated norbisabolane isolated from the roots of Phyllanthus emblica. Its structure was fully characterized using spectroscopic and chemical methods, with its absolute stereochemistry determined via modified Mosher's method applied to a degradation product (Zhang et al., 2000). Additionally, novel sesquiterpenoids, including phyllaemblic acids B and C, were isolated from Phyllanthus emblica roots, indicating the plant's rich chemical diversity (Zhang et al., 2001).
Antiviral Activity
Phyllaemblic acid B, among other compounds isolated from Phyllanthus emblica, showed significant anti-viral activity against Coxsackie virus B3 (CVB3), an important factor in viral myocarditis. This highlights its potential as a therapeutic agent for viral infections (Wang et al., 2009).
Hepatoprotective Properties
A study focused on the antioxidants of Phyllanthus emblica L. bark extract, which contains phyllaemblic acid, provided evidence of its hepatoprotective effects against ethanol-induced hepatic damage in rats. This suggests a potential application in protecting liver health (Chaphalkar et al., 2017).
Anti-Hepatitis B Virus Activities
Phyllaemblic acid and its derivatives have demonstrated potential anti-hepatitis B virus (HBV) activities, particularly in inhibiting HBV surface and excreted antigen secretion, indicating its possible use in HBV treatment (Lv et al., 2014).
General Medicinal Properties
Phyllanthus emblica, the source of phyllaemblic acid B, has been extensively studied for its various bioactive components and pharmacological properties. This includes antimicrobial, antioxidant, anti-inflammatory, anti-diabetic, anticancer, and hepatoprotective effects, offering a broad range of potential applications in medicine (Saini et al., 2021).
Propriétés
Nom du produit |
Phyllaemblic acid B |
|---|---|
Formule moléculaire |
C15H24O9 |
Poids moléculaire |
348.34 g/mol |
Nom IUPAC |
(2S,3R,3aS,4R,4'S,5'R,6S,7aR)-3,4,4'-trihydroxy-3,5'-bis(hydroxymethyl)spiro[3a,4,5,6,7,7a-hexahydro-1-benzofuran-2,2'-oxane]-6-carboxylic acid |
InChI |
InChI=1S/C15H24O9/c16-4-8-5-23-15(3-10(8)19)14(22,6-17)12-9(18)1-7(13(20)21)2-11(12)24-15/h7-12,16-19,22H,1-6H2,(H,20,21)/t7-,8+,9+,10-,11+,12-,14-,15-/m0/s1 |
Clé InChI |
YCATYHRROQAZDN-SFLVWTQSSA-N |
SMILES isomérique |
C1[C@@H](C[C@@H]2[C@H]([C@@H]1O)[C@]([C@@]3(O2)C[C@@H]([C@@H](CO3)CO)O)(CO)O)C(=O)O |
SMILES canonique |
C1C(CC2C(C1O)C(C3(O2)CC(C(CO3)CO)O)(CO)O)C(=O)O |
Synonymes |
phyllaemblic acid B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl N-[1-[[5-[[2-(3-benzyl-2-oxoimidazolidin-1-yl)-3,3-dimethylbutanoyl]amino]-4-hydroxy-6-phenyl-1-(4-pyridin-2-ylphenyl)hexan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B1251590.png)
![(1R,4R,7S,9R)-4-benzyl-9-[3-[[(2S,5R)-5-benzyl-3,6-dioxopiperazin-2-yl]methyl]-1H-indol-7-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B1251591.png)
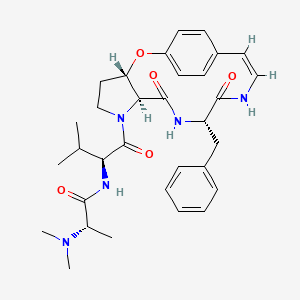
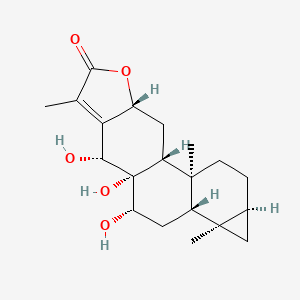
![N-[2-methyl-5-(methylcarbamoyl)phenyl]-2-{[(1R)-1-methylpropyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B1251596.png)
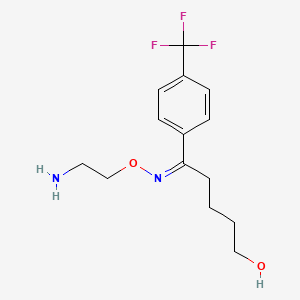
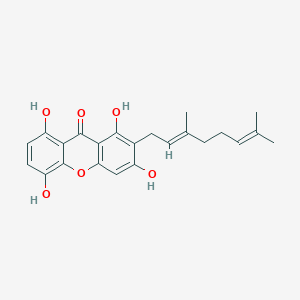
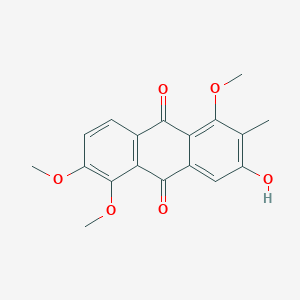
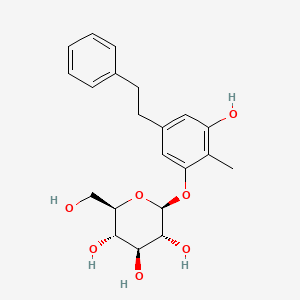
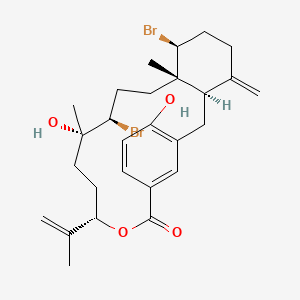
![(3R,4S,7R,10R)-3-[(1S,2S,4aR,8aS)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carbonyl]-10-hydroxy-5-oxa-1-azatricyclo[5.2.1.04,10]decane-2,6-dione](/img/structure/B1251605.png)
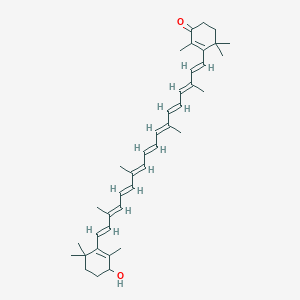
![(2S)-2-amino-5-[[(2R)-3-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1251608.png)
